![molecular formula C21H25NO3 B2754331 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide CAS No. 1351605-33-8](/img/structure/B2754331.png)
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide
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Description
The compound “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered cyclic ether . This ring is substituted with a hydroxyl group (OH) and a methyl group (CH3) attached to an amide functional group (CONH2). The amide is further substituted with two phenyl groups (C6H5).
Scientific Research Applications
- Researchers have synthesized derivatives of 1,3,4-thiadiazoles using this compound as a starting material . These derivatives were evaluated for their antimicrobial activity against bacteria (E. coli and B. mycoides) and fungi (C. albicans). Notably, some of the newly synthesized compounds demonstrated superior antimicrobial properties.
- The compound’s synthesis involves hydrazonoyl halides, which have diverse industrial applications. These include anthelmintic, antiarthropodal, and fungicidal activities .
- Although not directly related to the compound, the synthesis of (1-alkyl/aryl-1H-1,2,3-triazol-4-yl)methyl phosphinates has been investigated . These compounds have potential as bioactive molecules.
Antimicrobial Activity
Industrial Applications
Triazolyl Methyl Phosphinates
properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c23-20(22-16-21(24)11-13-25-14-12-21)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,24H,11-16H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWRUEXSJMPOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide |
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